![molecular formula C7H8N4O4 B1379749 2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate CAS No. 1609403-50-0](/img/structure/B1379749.png)
2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate
Descripción general
Descripción
The compound is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . This heterocycle has been proposed as a possible surrogate of the purine ring due to its structural similarities . It has been used in various areas of drug design and has been described as a potentially viable bio-isostere of the carboxylic acid functional group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, substituted 7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidine-6-carbohydrazides were synthesized in two steps involving diethyl ethoxymethylene malonate and substituted 1,2,4-triazol-5-amine in acetic acid in the first step .Molecular Structure Analysis
The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple . It is isoelectronic with that of purines, making it a potential surrogate of the purine ring .Chemical Reactions Analysis
The TP heterocycle has been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . It has been used as a surrogate of the purine ring and as a potentially viable bio-isostere of the carboxylic acid functional group .Aplicaciones Científicas De Investigación
-
Antiviral Activity : Some azoloazines, which include [1,2,4]triazolo[1,5-a]pyrimidines, have been found to have antiviral properties . For example, Triazavirin, a nitroazolo-[5,1-c][1,2,4]triazine, has shown a broad spectrum of antiviral action and high efficacy against infections caused by influenza viruses, ARVI, and tick-borne encephalitis . Another compound, 5-methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine L-arginine salt monohydrate, is currently in clinical trials .
-
Anticancer Activity : Some compounds in this class have shown significant inhibitory activity against certain types of cancer . For example, compounds 14, 13, and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to the control drug sorafenib .
-
Binding to Fatty Acid-Binding Proteins (FABPs) : Among the FABPs isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . Some [1,2,4]triazolo[1,5-a]pyrimidines may have potential in this area, although specific research on “2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate” was not found.
-
Antiviral Activity : Some azoloazines, which include [1,2,4]triazolo[1,5-a]pyrimidines, have been found to have antiviral properties . For example, Triazavirin, a nitroazolo-[5,1-c][1,2,4]triazine, has shown a broad spectrum of antiviral action and high efficacy against infections caused by influenza viruses, ARVI, and tick-borne encephalitis . Another compound, 5-methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine L-arginine salt monohydrate, is currently in clinical trials .
-
Anticancer Activity : Some compounds in this class have shown significant inhibitory activity against certain types of cancer . For example, compounds 14, 13, and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to the control drug sorafenib .
-
Binding to Fatty Acid-Binding Proteins (FABPs) : Among the FABPs isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . Some [1,2,4]triazolo[1,5-a]pyrimidines may have potential in this area, although specific research on “2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate” was not found.
Safety And Hazards
One of the compounds, the 7-oxo-2-(trifluoromethyl)-4,7-dihydro-1,2,4-triazolo[5,1-a]pyrimidine-6-carboxylic acid, was found to be a very potent inhibitor, being able to inhibit 92% growth of M. tuberculosis H (37)R (v) at 6.25 microg/mL concentration. At the same time, it proved to be non-toxic to mammalian cells (IC (50) > 62.5 microg/mL in VERO cells) .
Direcciones Futuras
The TP heterocycle has found numerous applications in medicinal chemistry . The various bioactivities and structural similarity to some natural compounds such as purine render [1,2,4]-triazolo [1,5- a ]pyrimidines as promising bicyclic systems in order to create new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .
Propiedades
IUPAC Name |
2-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3.H2O/c1-3-9-7-8-2-4(6(13)14)5(12)11(7)10-3;/h2H,1H3,(H,13,14)(H,8,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTKMIGNZJSRBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=O)N2N1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate | |
CAS RN |
1609403-50-0 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,7-dihydro-2-methyl-7-oxo-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(But-3-yn-2-yloxy)phenyl]methanol](/img/structure/B1379668.png)
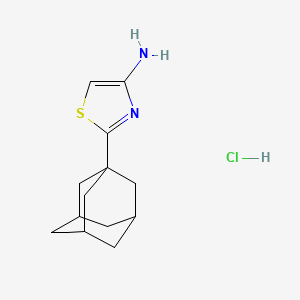
![{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1379671.png)
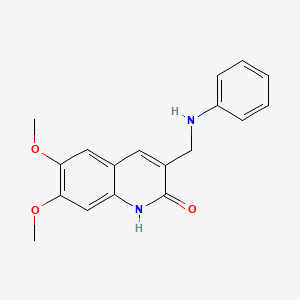
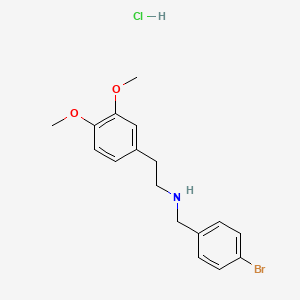
![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B1379675.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol](/img/structure/B1379677.png)
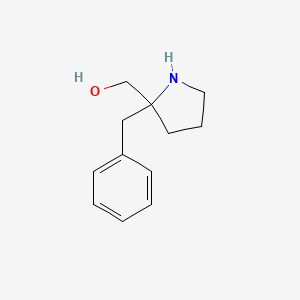
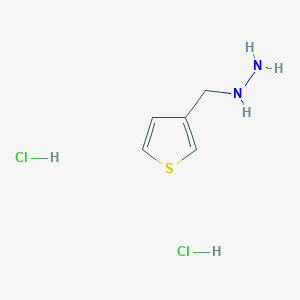
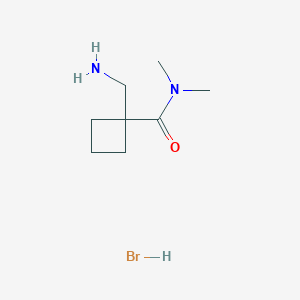
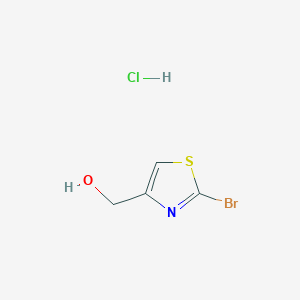
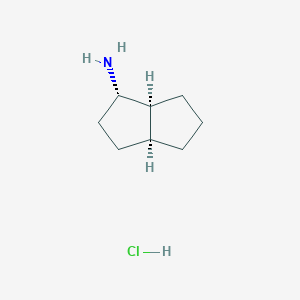
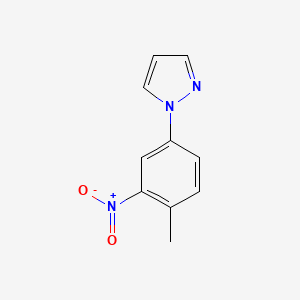
![({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride](/img/structure/B1379689.png)